N-(3-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide features a 2-oxoacetamide backbone linked to a 3-chloro-2-methylphenyl group and a 1H-indol-3-yl moiety substituted with a 2-morpholino-2-oxoethyl chain.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-15-18(24)6-4-7-19(15)25-23(30)22(29)17-13-27(20-8-3-2-5-16(17)20)14-21(28)26-9-11-31-12-10-26/h2-8,13H,9-12,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFJZKOKBBBSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Alkylation at the 1-Position
Indole undergoes N-alkylation to introduce the 2-morpholino-2-oxoethyl group. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates deprotonation, enabling nucleophilic substitution with 2-chloro-N-morpholinoacetamide.
- Indole (1.0 equiv) is dissolved in anhydrous DMSO under nitrogen.
- NaH (1.2 equiv) is added at 0–5°C, followed by 2-chloro-N-morpholinoacetamide (1.1 equiv).
- The mixture is stirred at 60°C for 6–8 hours, yielding 1-(2-morpholino-2-oxoethyl)-1H-indole (75–82% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMSO | |
| Base | NaH (60% dispersion) | |
| Temperature | 60°C | |
| Yield | 75–82% |
Functionalization of Indole at the 3-Position
Oxoacetamide Installation via Friedel-Crafts Acylation
The 3-position of indole is electrophilically substituted with oxoacetamide using chlorooxoacetate derivatives. Tin(IV) chloride (SnCl₄) catalyzes the reaction.
- 1-(2-Morpholino-2-oxoethyl)-1H-indole (1.0 equiv) is treated with ethyl chlorooxoacetate (1.5 equiv) in dichloromethane (DCM).
- SnCl₄ (0.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours.
- Hydrolysis with aqueous NaOH yields 2-oxo-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)acetic acid (68–74% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | SnCl₄ | |
| Solvent | DCM | |
| Temperature | 0°C to RT | |
| Yield | 68–74% |
Amide Coupling with 3-Chloro-2-methylaniline
Carbodiimide-Mediated Amidation
The carboxylic acid intermediate is activated with 1,1'-carbonyldiimidazole (CDI) and coupled with 3-chloro-2-methylaniline.
- 2-Oxo-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)acetic acid (1.0 equiv) is dissolved in tetrahydrofuran (THF).
- CDI (1.5 equiv) is added, and the mixture is stirred for 2 hours.
- 3-Chloro-2-methylaniline (1.2 equiv) is introduced, and stirring continues for 12 hours at room temperature.
- The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound (65–70% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | CDI | |
| Solvent | THF | |
| Reaction Time | 14 hours | |
| Yield | 65–70% |
Alternative Pathways and Optimization
One-Pot Alkylation-Acylation Strategy
A patent describes a tandem alkylation-acylation approach using N-(2-chloroethyl)morpholine and ethyl oxalyl chloride, reducing steps and improving efficiency (yield: 70–76%).
Microwave-Assisted Synthesis
Peer-reviewed data indicates that microwave irradiation (100°C, 30 minutes) accelerates the amidation step, enhancing yield to 78–82%.
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.45–7.12 (m, 4H, aromatic), 4.62 (s, 2H, CH₂-morpholine), 3.58 (m, 4H, morpholine), 2.41 (s, 3H, CH₃).
- ESI-MS : m/z 482.1 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- N-(4-Chlorophenyl) variant (): The closest analogue, N-(4-chlorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, differs only in the position of the chlorine atom (4- vs. 3-chloro) and the absence of a methyl group on the phenyl ring. The 3-chloro-2-methylphenyl substitution in the target compound may improve steric interactions with hydrophobic binding pockets, as seen in compounds like N-(2-chlorophenyl)-2-arylacetamide derivatives, where chloro and methyl groups enhance binding to MDM2/p53 and peripheral benzodiazepine receptors (PBR) .
- D-24851 (): N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid is a microtubule inhibitor with a pyridinyl group instead of morpholino. The target compound’s morpholinoethyl chain likely reduces neurotoxicity (a key advantage of D-24851) while maintaining cytotoxicity through similar tubulin interaction mechanisms .
Analogues with Indole Core Modifications
- Adamantane-Substituted Indoles (): N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides exhibit anticancer activity against Hela, MCF7, and HepG2 cells. The adamantane group increases lipophilicity, enhancing membrane permeability. In contrast, the target compound’s morpholino group balances hydrophilicity and may reduce off-target toxicity .
- Furan-Substituted Indoles (): Compounds like N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide incorporate heterocyclic furan rings.
Key Data Table: Structural and Functional Comparisons
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered research interest due to its potential biological activities. This article reviews its biological properties, including antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted aromatic ring, an indole moiety, and a morpholino group. The presence of these functional groups suggests potential interactions with various biological targets, particularly in cancer therapy.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antiproliferative Activity:
- Studies demonstrate that this compound shows potent antiproliferative effects against several cancer cell lines. For instance, in vitro assays revealed IC50 values in the micromolar range against human tumor cells, indicating its potential as an antitumor agent .
2. Mechanism of Action:
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Research has shown increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 upon treatment with this compound . This suggests that it may function as a dual inhibitor targeting multiple pathways involved in cell survival and proliferation.
3. Structure-Activity Relationship (SAR):
- Variations in the molecular structure significantly influence the biological activity of the compound. For example, modifications to the indole or morpholino groups can enhance or diminish its efficacy against specific cancer types . The presence of the chloro group at the 3-position of the phenyl ring has been linked to improved binding affinity to target proteins involved in tumor growth .
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Induction of apoptosis |
| MCF7 (Breast) | 8.3 | Caspase activation |
| HeLa (Cervical) | 12.0 | Inhibition of cell cycle progression |
| HCT116 (Colon) | 9.7 | Modulation of survival pathways |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chloro at 3-position | Increased potency |
| Morpholino substitution | Enhanced solubility |
| Indole ring modification | Altered target specificity |
Case Studies
Case Study 1: Antitumor Efficacy in Xenograft Models
In a recent study involving xenograft models, this compound was administered to mice bearing human tumor xenografts. Results showed significant tumor reduction compared to control groups, with histological analyses indicating increased apoptosis within tumor tissues .
Case Study 2: Synergistic Effects with Other Agents
Combining this compound with standard chemotherapeutics such as cisplatin resulted in enhanced efficacy against resistant cancer cell lines. The combination therapy demonstrated lower IC50 values than either agent alone, suggesting a synergistic effect that warrants further exploration .
Q & A
Q. What are the key synthetic pathways for N-(3-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step routes, starting with coupling the indole core to the morpholino-oxoethyl group via nucleophilic substitution or amidation. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF or dichloromethane) under nitrogen to minimize hydrolysis .
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acetyl chloride additions) to prevent side reactions .
- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate high-purity product .
Q. Which analytical techniques are essential for characterizing the compound, and how do they confirm structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to verify indole protons (δ 7.2–7.7 ppm), morpholine methylenes (δ 3.3–3.6 ppm), and acetamide carbonyls (δ 168–170 ppm). Cross-validate with DEPT-135 to distinguish CH₃/CH₂ groups .
- Mass Spectrometry (ESI/APCI+) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of morpholino group) .
- IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?
Methodological Answer:
- Multi-technique cross-validation : Compare NMR with HSQC/HMBC to resolve overlapping signals. For example, ambiguous aromatic protons can be assigned via NOESY correlations to adjacent substituents .
- Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments (e.g., indole NH vs. amide NH) .
- Computational modeling : Use DFT-based chemical shift predictors (e.g., ACD/Labs) to simulate spectra and match experimental data .
Q. What strategies are effective in elucidating the compound’s biological targets and mechanisms of action?
Methodological Answer:
- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets. Validate with SPR (surface plasmon resonance) for binding kinetics (KD values) .
- Gene expression profiling : Perform RNA-seq on treated cell lines to identify pathways altered by the compound (e.g., apoptosis or mTOR signaling) .
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Scaffold modification : Synthesize analogs with substitutions on the indole (e.g., 5-fluoro) or morpholino group (e.g., thiomorpholine). Test in enzyme inhibition assays (IC₅₀) .
- Pharmacophore mapping : Use X-ray crystallography or Cryo-EM to determine binding modes. Correlate steric/electronic features (Hammett σ values) with activity .
- QSAR modeling : Train machine learning models (e.g., Random Forest) on logP, polar surface area, and IC₅₀ data to predict optimized derivatives .
Q. What methodological approaches address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing cytotoxicity .
- Nanoformulation : Prepare liposomal or PLGA nanoparticles (dynamic light scattering for size validation) to improve bioavailability in in vivo models .
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide moiety for pH- or enzyme-triggered release .
Data Contradiction and Optimization
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
Methodological Answer:
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rodent) to identify metabolites (LC-HRMS). Adjust dosing regimens if rapid clearance is observed .
- Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs (e.g., brain or liver) via autoradiography .
Q. What steps should be taken if synthetic yields are consistently low despite optimized conditions?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed morpholino group). Adjust protecting groups (e.g., tert-butyl carbamate) for sensitive intermediates .
- Catalyst screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps. Monitor reaction progress via TLC at 15-minute intervals .
Tables for Comparative Analysis
Q. Table 1: Key Synthetic Parameters for Optimized Yield
Q. Table 2: Comparative Bioactivity of Analogues
| Analog Modification | IC₅₀ (μM) | Solubility (mg/mL) | Target Affinity (KD, nM) |
|---|---|---|---|
| Parent Compound | 0.45 | 0.12 | 12.3 |
| 5-Fluoro Indole | 0.28 | 0.09 | 8.7 |
| Thiomorpholine | 1.10 | 0.25 | 45.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
